
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione, also known as GSK-3β inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer.
Mecanismo De Acción
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a potent and selective inhibitor of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ, a serine/threonine protein kinase that plays a crucial role in a wide range of cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ is also involved in the regulation of various signaling pathways such as Wnt, insulin, and PI3K/Akt.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione are diverse and depend on the specific disease or condition being studied. In Alzheimer's disease, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to reduce beta-amyloid accumulation and improve cognitive function. In diabetes, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to improve insulin sensitivity and glucose uptake. In cancer, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to induce apoptosis and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is its potent and selective inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ. This makes it an ideal tool for studying the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in various diseases and conditions. However, one of the limitations of this compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione. One area of research is the development of more potent and selective 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in other diseases and conditions such as neurodegenerative disorders and inflammation. Finally, the potential use of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors in combination with other therapies for the treatment of various diseases should also be explored.
Conclusion
In conclusion, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer. Its potent and selective inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ makes it an ideal tool for studying the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in various diseases and conditions. However, careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments. The future directions for the study of this compound include the development of more potent and selective 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors, investigation of the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in other diseases and conditions, and the potential use of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors in combination with other therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione involves the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with sodium borohydride to yield the final compound.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential use in the treatment of Alzheimer's disease. Studies have shown that 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ, the target of this compound, plays a crucial role in the pathogenesis of Alzheimer's disease. Inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's disease.
In addition to Alzheimer's disease, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of diabetes and cancer. In diabetes, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to improve insulin sensitivity and glucose uptake. In cancer, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to induce apoptosis and inhibit tumor growth.
Propiedades
Nombre del producto |
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H26N2O2/c1-14-8-10-16(11-9-14)22-19(23)13-18(20(22)24)21-12-4-6-15-5-2-3-7-17(15)21/h8-11,15,17-18H,2-7,12-13H2,1H3 |
Clave InChI |
NZUUPLWSKJXMDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



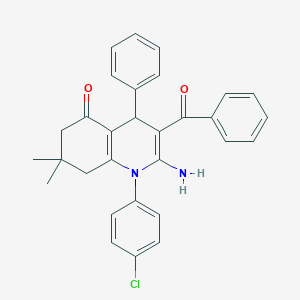
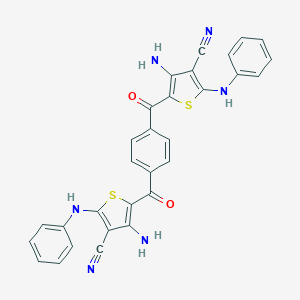
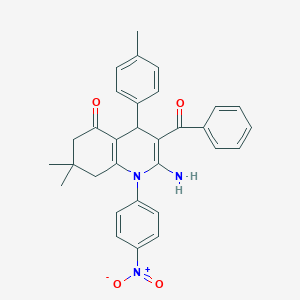
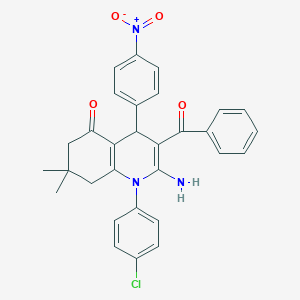


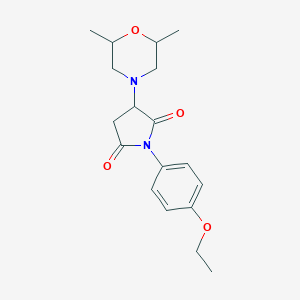
![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)